molecular formula C10H9ClN2OS B1452068 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 946418-99-1

5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole

Cat. No. B1452068
CAS RN: 946418-99-1
M. Wt: 240.71 g/mol
InChI Key: QJEPSSRHPXZRPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole” is 240.71 . The SMILES string representation of its structure is ClC1=NC(CC2=CC=C(OC)C=C2)=NS1 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole is involved in the synthesis of various compounds with potential biological activities. For instance, it's used in the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which are evaluated as antimicrobial agents against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, the compound has been used in the synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, demonstrating nematocidal activities against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).

Biological and Pharmacological Activities

The compound is a part of structural frameworks in various synthesized molecules with reported biological activities. Synthesized derivatives involving thiadiazole moieties, where this compound might play a role, show a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. Notably, some derivatives have been found potent in antimicrobial spectrum against microbes and exhibited significant anti-inflammatory, analgesic, and ulcerogenic activities (Kumar & Panwar, 2015).

Corrosion Inhibition

The compound is part of studies focusing on corrosion inhibition. For instance, a derivative of 1,3,4-thiadiazole, synthesized and investigated as a corrosion inhibitor for mild steel in an acidic environment, demonstrated significant inhibition efficiency, hinting at the potential of this compound derivatives in this field (Attou et al., 2020).

Antimicrobial Studies

Several derivatives of 1,3,4-thiadiazole, potentially including this compound, have been synthesized and studied for antimicrobial properties. These studies are focused on finding new derivatives with significant activities as antibacterial and antifungal agents (Ameen & Qasir, 2017).

Safety and Hazards

The safety information available indicates that “5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole” is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEPSSRHPXZRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207673
Record name 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946418-99-1
Record name 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946418-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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